molecular formula C20H20N4OS2 B2814381 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 863001-38-1

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2814381
CAS No.: 863001-38-1
M. Wt: 396.53
InChI Key: UUPNSWMGBZFNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a 1,3-benzothiazole core substituted at position 2 with a piperazine ring, which is further linked to a 1,3-benzothiazol-2-yl group. The benzothiazole core also carries a methoxy group at position 4 and a methyl group at position 5. Its molecular formula is C₁₉H₂₆N₄O₄S₂, with a molecular weight of 438.56 g/mol (CAS: 1219370-88-3) .

Synthetic Relevance: The compound is synthesized via coupling reactions involving piperazine intermediates and functionalized benzothiazoles.

Applications:
Though explicit bioactivity data for this compound is absent in the evidence, structurally related benzothiazole-piperazine hybrids are investigated for anticancer, anti-HIV, and antimicrobial properties .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19-21-14-5-3-4-6-16(14)26-19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPNSWMGBZFNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Substitution: The piperazine moiety is introduced by reacting the benzothiazole core with piperazine in the presence of a suitable catalyst.

    Methoxy and Methyl Substitution:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-methoxy, 7-methyl, 1,3-benzothiazol-2-yl-piperazine C₁₉H₂₆N₄O₄S₂ 438.56 Methanesulfonylpyrrolidine carbonyl group enhances steric bulk; potential for improved receptor binding.
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole 7-chloro, 4-methoxy, unmodified piperazine C₁₂H₁₄ClN₃OS 283.78 Simpler structure; chlorine substitution may increase electrophilicity.
(5-chlorothiophen-2-yl)[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone (G856-9179) 5-chlorothiophene carbonyl, 4-methoxy-7-methyl C₁₈H₁₈ClN₃O₂S₂ 407.94 Thiophene moiety introduces π-π stacking potential; higher lipophilicity.
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole (G856-9660) Ethanesulfonylbenzoyl-piperazine C₂₂H₂₅N₃O₄S₂ 471.58 Sulfonyl group enhances solubility; bulky substituent may limit membrane permeability.
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide (BZ-III) Pyridine-2-carbonyl-piperazine C₁₉H₂₀N₅O₂S 406.46 Pyridine enhances hydrogen bonding; moderate anticancer activity reported.

Key Structural Differences and Implications

Methoxy and Methyl Groups (Target Compound ): Methoxy improves metabolic stability, while methyl increases lipophilicity, favoring blood-brain barrier penetration. Sulfonyl and Carbonyl Groups (e.g., G856-9660 ): Enhance solubility but may reduce passive diffusion across cellular membranes.

Biological Activity Trends :

  • Compounds with bulky substituents (e.g., G856-9660 ) show reduced antiproliferative activity compared to smaller analogs like BZ-III , likely due to steric hindrance.
  • Chlorine-substituted derivatives (e.g., ) exhibit moderate anti-HIV activity in vitro, as seen in related benzothiazole-piperazine hybrids .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving piperazine coupling and sulfonylation, yielding 84% purity in optimized protocols .
  • Analogues with triazole or imidazole rings (e.g., ) utilize click chemistry, achieving yields up to 86% but requiring metal catalysts (e.g., CuSO₄) .

Q & A

Q. How do researchers design experiments to explore multi-target pharmacological effects?

  • Methodological Answer : High-throughput screening (HTS) with gene expression profiling (RNA-seq) identifies off-target effects. Network pharmacology models map interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. Synergistic studies (e.g., checkerboard assays) evaluate combinatorial effects with existing drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.